REACTION_CXSMILES
|
Cl.[NH2:2][CH2:3][C:4]([NH2:6])=[O:5].C([O-])([O-])=O.[Na+].[Na+].[O:13]=[CH:14][CH2:15][CH2:16][C:17](OCC)=O>O>[CH2:16]1[CH:17]2[NH:6][C:4]([CH2:3][N:2]2[C:14](=[O:13])[CH2:15]1)=[O:5] |f:0.1,2.3.4|
|
Name
|
glycinamide hydrochloride
|
Quantity
|
2.56 g
|
Type
|
reactant
|
Smiles
|
Cl.NCC(=O)N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
O=CCCC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
The solution is stirred at 95° C. for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a small volume under vacuum
|
Type
|
ADDITION
|
Details
|
The obtained suspension is treated with 50 ml of isopropanol
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated at atmospheric pressure
|
Type
|
ADDITION
|
Details
|
The residue is diluted with 50 ml of isopropanol
|
Type
|
TEMPERATURE
|
Details
|
the resulting suspension heated to 60° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated to about 15 ml
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
continued for about 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The white precipitate is collected by suction filtration
|
Type
|
WASH
|
Details
|
washed with 4 ml of isopropanol
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 60° C. for 12 hours
|
Duration
|
12 h
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1CC(=O)N2C1NC(=O)C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 12.8 mmol | |
AMOUNT: MASS | 1.8 g | |
YIELD: PERCENTYIELD | 55.5% | |
YIELD: CALCULATEDPERCENTYIELD | 56.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[NH2:2][CH2:3][C:4]([NH2:6])=[O:5].C([O-])([O-])=O.[Na+].[Na+].[O:13]=[CH:14][CH2:15][CH2:16][C:17](OCC)=O>O>[CH2:16]1[CH:17]2[NH:6][C:4]([CH2:3][N:2]2[C:14](=[O:13])[CH2:15]1)=[O:5] |f:0.1,2.3.4|
|
Name
|
glycinamide hydrochloride
|
Quantity
|
2.56 g
|
Type
|
reactant
|
Smiles
|
Cl.NCC(=O)N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
O=CCCC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
The solution is stirred at 95° C. for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a small volume under vacuum
|
Type
|
ADDITION
|
Details
|
The obtained suspension is treated with 50 ml of isopropanol
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated at atmospheric pressure
|
Type
|
ADDITION
|
Details
|
The residue is diluted with 50 ml of isopropanol
|
Type
|
TEMPERATURE
|
Details
|
the resulting suspension heated to 60° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated to about 15 ml
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
continued for about 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The white precipitate is collected by suction filtration
|
Type
|
WASH
|
Details
|
washed with 4 ml of isopropanol
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 60° C. for 12 hours
|
Duration
|
12 h
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1CC(=O)N2C1NC(=O)C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 12.8 mmol | |
AMOUNT: MASS | 1.8 g | |
YIELD: PERCENTYIELD | 55.5% | |
YIELD: CALCULATEDPERCENTYIELD | 56.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |